molecular formula C16H24N6O2 B7435535 3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one

3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one

Cat. No. B7435535
M. Wt: 332.40 g/mol
InChI Key: PVLKZFGRCINEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure and properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including enzyme inhibition, protein structure stabilization, and modulation of cellular signaling pathways. These effects make it a valuable tool for investigating various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one in lab experiments include its unique structure and properties, which make it a valuable tool for investigating various biological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are numerous future directions for research on 3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one. These include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential applications in drug discovery and other fields. Additionally, research on the potential toxicity and safety of this compound is needed to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one involves a multi-step process that requires the use of various reagents and catalysts. The exact method of synthesis may vary depending on the specific application and desired purity of the compound.

Scientific Research Applications

3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one has been used in various scientific research applications, including drug discovery, protein structure analysis, and enzyme inhibition studies. This compound has shown promising results in these fields, making it a valuable tool for researchers.

properties

IUPAC Name

3-ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-3-11-14(23)17-7-9-21(11)13-5-6-19-16(20-13)22-10-8-18-15(24)12(22)4-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLKZFGRCINEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1C2=NC(=NC=C2)N3CCNC(=O)C3CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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